molecular formula C18H14N4O2 B2949779 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034316-13-5

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B2949779
CAS No.: 2034316-13-5
M. Wt: 318.336
InChI Key: FIJYRRKSARESPV-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of furan, pyrazine, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazine ring: This often involves the condensation of diamines with diketones or other suitable precursors.

    Coupling of furan and pyrazine rings: This step may involve cross-coupling reactions such as Suzuki-Miyaura coupling, which requires palladium catalysts and boron reagents.

    Formation of the indole ring: This can be synthesized through Fischer indole synthesis or other suitable methods.

    Final coupling: The final step involves coupling the furan-pyrazine intermediate with the indole carboxamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrazin-2-ylmethyl)-1H-indole-3-carboxamide
  • N-(furan-3-ylmethyl)-1H-indole-3-carboxamide
  • N-(3-(furan-3-yl)pyrazin-2-yl)-1H-indole-3-carboxamide

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is unique due to its combination of furan, pyrazine, and indole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-18(14-9-21-15-4-2-1-3-13(14)15)22-10-16-17(20-7-6-19-16)12-5-8-24-11-12/h1-9,11,21H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJYRRKSARESPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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